Agarotetrol

説明

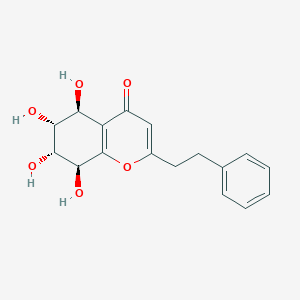

Structure

3D Structure

特性

IUPAC Name |

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMIROLCTHMEEO-JJXSEGSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Analysis of Agarotetrol in Aquilaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarotetrol is a naturally occurring 2-(2-phenylethyl)chromone derivative found in the resinous heartwood of several Aquilaria species, commonly known as agarwood. This valuable biocompound is a key indicator of agarwood quality and is believed to contribute to its therapeutic properties. This technical guide provides an in-depth overview of the discovery, chemical properties, and analytical methodologies for this compound, as well as its known biological activities.

Discovery and Chemical Properties

The structure of this compound was first elucidated in 1978 by Yoshii and his team. It is a highly oxygenated chromone, a class of compounds that are characteristic of agarwood. This compound is not typically found in healthy Aquilaria trees but is formed during the resin deposition process, which is often induced by injury or microbial infection.[1][2] Studies on agarwood calli have shown that this compound can be detected in the early stages of cell death.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₆ | PubChem |

| Molecular Weight | 318.32 g/mol | PubChem |

| IUPAC Name | (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one | PubChem |

| CAS Number | 69809-22-9 | PubChem |

| Appearance | Powder | BOC Sciences |

Quantitative Analysis of this compound in Aquilaria Species

The concentration of this compound is a critical parameter in the quality assessment of agarwood, particularly for medicinal purposes. The 2020 edition of the Chinese Pharmacopoeia stipulates that the this compound content in medicinal agarwood should not be less than 0.1%.[2][3] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantitative determination of this compound.

Table 2: this compound Content in Various Aquilaria Samples

| Aquilaria Species/Sample Type | Induction Method | This compound Content | Reference |

| Aquilaria sinensis (Chinese Eaglewood) | Not specified | 0.016 - 0.104 mg/g | [4] |

| Medical-Grade Agarwood (A. malaccensis) | Natural | 805.4 µg in 63.17 mg extract from 1.50 g of wood | [1] |

| Aquilaria sinensis | Fusarium equiseti inoculation (2 months) | 0.034% | Not found |

| Aquilaria sinensis | Fusarium equiseti inoculation (4 months) | 0.039% | Not found |

| Aquilaria sinensis | Fusarium equiseti inoculation (6 months) | 0.038% | Not found |

| Aquilaria crassna | Not specified | Must be ≥ 0.10% for medicinal use | [2] |

Experimental Protocols

Extraction of this compound

A common method for extracting this compound from Aquilaria wood is ultrasonic-assisted extraction.

-

Sample Preparation: Agarwood samples are cut into small pieces and crushed into a powder using a mortar and pestle with liquid nitrogen.[1]

-

Ultrasonic-Assisted Extraction:

-

Weigh 1 g of the dried agarwood powder and place it in an extraction vessel.

-

Add 10 mL of absolute ethanol.

-

Perform ultrasonication for 1 hour at room temperature (e.g., using an ultrasonic bath at 40 kHz, 250 W).[4]

-

Continuously replenish the solvent to compensate for any volatilization loss.[4]

-

After extraction, centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22-µm membrane filter to obtain the sample solution for analysis.[4]

-

High-Performance Liquid Chromatography (HPLC) for Quantification

-

Instrumentation: An HPLC system equipped with a pump, column oven, and a UV detector is required.[1]

-

Chromatographic Conditions:

-

Column: 5C18MS-II (e.g., Cosmosil, Nacalai Tesque Inc.), 4.6 mm I.D. × 250 mm.[1]

-

Mobile Phase: A gradient of methanol (MeOH) and water. A typical gradient is: 20% MeOH (0 min) → 30% MeOH (60 min) → 45% MeOH (80 min) → 64% MeOH (140 min).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10 µL.[1]

-

Detection: UV at 254 nm.[1]

-

Identification: this compound is identified by comparing its retention time with that of a purified standard.[1]

-

Thin-Layer Chromatography (TLC) for Detection

-

Stationary Phase: TLC plate with silica gel 60 RP-18 F254S.[1]

-

Sample and Standard Preparation: Dissolve the agarwood extract and this compound standard in methanol.[1]

-

Application: Spot the sample and standard solutions onto the TLC plate using a glass capillary.[1]

-

Mobile Phase: A mixture of methanol and water (1:1).[1]

-

Development: Develop the plate to a distance of approximately 5 cm and then air-dry.[1]

-

Visualization: Examine the plate under ultraviolet light at a wavelength of 254 nm. The spot corresponding to this compound should have an Rf value of approximately 0.46.[1]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for this compound Analysis

Proposed Anti-Inflammatory Signaling Pathways

While the precise molecular targets of isolated this compound are still under investigation, agarwood extracts and the broader class of 2-(2-phenylethyl)chromones have demonstrated anti-inflammatory properties. This activity is believed to be mediated, in part, through the modulation of key inflammatory signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

The diagram below illustrates a proposed mechanism for the anti-inflammatory action of 2-(2-phenylethyl)chromones. It is important to note that further research is required to elucidate the specific interactions of this compound with the components of these pathways.

Conclusion

This compound stands as a significant phytochemical marker for the quality and potential therapeutic efficacy of agarwood. The analytical methods for its quantification are well-established, providing robust tools for researchers and industry professionals. While the anti-inflammatory properties of agarwood extracts are recognized, further investigation into the specific molecular mechanisms of isolated this compound is warranted to fully understand its pharmacological potential and to support its development as a therapeutic agent.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Aquilaria Species (Thymelaeaceae) Distribution, Volatile and Non-Volatile Phytochemicals, Pharmacological Uses, Agarwood Grading System, and Induction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Architecture of Aroma: An In-depth Technical Guide to the Agarotetrol Biosynthetic Pathway in Agarwood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarwood, the resinous heartwood of Aquilaria species, is a highly prized natural product renowned for its complex and captivating fragrance, as well as its extensive use in traditional medicine. The unique aroma and therapeutic properties of agarwood are attributed to a rich cocktail of secondary metabolites, primarily sesquiterpenes and a distinctive class of compounds known as 2-(2-phenylethyl)chromones (PECs). Among these, agarotetrol, a highly oxygenated tetrahydrochromone derivative, stands out as a key biomarker associated with high-quality agarwood.[1][2] Its presence is often indicative of the resin formation process, which is a response to physical injury, microbial invasion, or other environmental stressors.[3][4] Understanding the intricate biosynthetic pathway of this compound is paramount for the quality control of agarwood, the development of sustainable production methods, and the exploration of its pharmacological potential. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, including the key enzymes, genetic regulation, quantitative data, and detailed experimental protocols.

The this compound Biosynthetic Pathway: A Paradigm Shift from Flavonoid Biosynthesis

Historically, the biosynthesis of PECs was hypothesized to follow a pathway analogous to that of flavonoids, involving chalcone synthase. However, recent groundbreaking research has revealed a novel pathway initiated by a diarylpentanoid-producing polyketide synthase (PECPS).[5][6] This discovery has reshaped our understanding of chromone biosynthesis in agarwood. The pathway to this compound can be conceptualized in three main stages:

-

Formation of the Diarylpentanoid Precursor: The pathway commences with the condensation of cinnamoyl-CoA or a related phenylpropanoid-derived starter unit with malonyl-CoA, catalyzed by a type III polyketide synthase known as PECPS. This enzymatic reaction does not produce a chalcone-like intermediate but rather a C6-C5-C6 diarylpentanoid scaffold, which serves as the foundational backbone for all PECs, including this compound.[5][6]

-

Cyclization to the Chromone Core: The diarylpentanoid precursor undergoes cyclization to form the characteristic 2-(2-phenylethyl)chromone core structure. The precise enzymatic machinery governing this cyclization step is still under investigation but is a critical juncture in the pathway.

-

Tailoring and Decoration of the Chromone Scaffold: Following the formation of the basic chromone skeleton, a series of post-synthesis modifications occur, leading to the vast structural diversity of PECs observed in agarwood. These "tailoring" reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs). For the biosynthesis of this compound, multiple hydroxylation steps are essential. Research has identified specific CYPs, such as AsCYP82G1 from Aquilaria sinensis, which acts as a chromone hydroxylase, catalyzing the hydroxylation at the C-6 position of the chromone ring.[1] Subsequent hydroxylations at other positions, likely catalyzed by other specific CYPs, lead to the tetrahydroxy configuration of this compound. While the exact sequence of these hydroxylations is yet to be fully elucidated, they are crucial for the final structure and potential bioactivity of the molecule.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Quantitative Data on this compound and Related Compounds

Quantitative analysis of this compound and other PECs is crucial for the quality assessment of agarwood. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose. The data presented below is a summary of quantitative findings from various studies.

| Compound | Plant Material | Induction Method | Analytical Method | Concentration/Content | Reference(s) |

| This compound | Aquilaria sinensis (Chinese eaglewood) | Not specified | HPLC | 0.016 to 0.104 mg/g | [7] |

| This compound | Medical-grade agarwood decoction | Decoction | HPLC | 805.4 µg from 1.50 g of agarwood | [1] |

| 2-(2-phenylethyl)chromone | Aquilaria sinensis (Chi-Nan agarwood) | Not specified | Not specified | 170 times higher than in ordinary agarwood | [8] |

| 2-[2-(4′-methoxyphenyl)ethyl]chromone | Aquilaria sinensis (Chi-Nan agarwood) | Not specified | Not specified | 420 times higher than in ordinary agarwood | [8] |

| Alcohol-soluble extractives | Aquilaria sinensis | Agar-WIT (Whole-Tree Agarwood-Inducing Technique) | Gravimetric | >10.0% after 2 months | [4] |

| This compound | Aquilaria sinensis | Agar-WIT | HPLC | >0.10% after 4 months | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantification of this compound from Agarwood by HPLC

This protocol is adapted from methodologies described for the quantification of chromones in agarwood.[1][9]

1. Materials and Reagents:

-

Agarwood powder

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

HPLC system with a UV/DAD detector

-

C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

2. Sample Preparation:

-

Accurately weigh 1.0 g of finely powdered agarwood into a centrifuge tube.

-

Add 20 mL of methanol and vortex to mix.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-60 min, 20-30% A; 60-80 min, 30-45% A; 80-140 min, 45-64% A.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Quantification: Prepare a calibration curve using a series of this compound standard solutions of known concentrations. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample based on the peak area and the calibration curve.

Protocol 2: Heterologous Expression and Functional Characterization of a Putative Chromone Hydroxylase (Cytochrome P450) in Yeast

This protocol provides a general workflow for the functional characterization of plant CYPs in a yeast expression system, based on established methods.[10][11]

1. Materials and Reagents:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae strain WAT11, which expresses an Arabidopsis thaliana NADPH-P450 reductase)

-

Yeast transformation kit

-

Selective yeast growth media (e.g., SC-Ura with galactose for induction)

-

Substrate (e.g., 2-(2-phenylethyl)chromone)

-

Microsome isolation buffer

-

NADPH

-

Glass beads

-

Homogenizer

-

Ultracentrifuge

-

LC-MS system

2. Gene Cloning and Yeast Transformation:

-

Amplify the full-length coding sequence of the candidate CYP gene from Aquilaria cDNA.

-

Clone the amplified gene into the yeast expression vector.

-

Transform the recombinant plasmid into the competent yeast cells using a standard yeast transformation protocol.

-

Select for positive transformants on appropriate selective media.

3. Protein Expression and Microsome Isolation:

-

Inoculate a single colony of the transformed yeast into selective liquid media and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to mid-log phase.

-

Induce protein expression by adding galactose to the media and incubate for a further 16-24 hours.

-

Harvest the yeast cells by centrifugation.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Lyse the cells by vortexing with glass beads or using a homogenizer.

-

Perform a low-speed centrifugation to remove cell debris.

-

Isolate the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

Resuspend the microsomal pellet in a suitable buffer.

4. In Vitro Enzyme Assay:

-

Set up the reaction mixture containing the isolated microsomes, the substrate (2-(2-phenylethyl)chromone), and NADPH in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the product from the reaction mixture with the organic solvent.

-

Evaporate the organic solvent and re-dissolve the residue in a suitable solvent for LC-MS analysis.

-

Analyze the product by LC-MS to identify the hydroxylated chromone derivative by comparing its mass spectrum and retention time with authentic standards if available.

Protocol 3: Metabolite Profiling of Agarwood using GC-MS and LC-MS

This protocol outlines a general approach for comprehensive metabolite profiling of agarwood.[12][13]

1. Materials and Reagents:

-

Agarwood powder

-

Solvents for extraction (e.g., ethanol, ethyl acetate, hexane)

-

Internal standards

-

Derivatization reagents for GC-MS (e.g., MSTFA)

-

GC-MS system

-

LC-MS system (e.g., UPLC-Q-TOF-MS)

2. Sample Extraction:

-

Perform a sequential extraction of the agarwood powder with solvents of increasing polarity (e.g., hexane, ethyl acetate, and then methanol) to fractionate the metabolites.

-

Alternatively, perform a single extraction with a broad-range solvent like ethanol.

-

Add an internal standard to the samples before extraction for quantitative or semi-quantitative analysis.

-

Evaporate the extracts to dryness and reconstitute in a suitable solvent for analysis.

3. GC-MS Analysis (for volatile and semi-volatile compounds):

-

For analysis of non-volatile compounds, perform derivatization (e.g., silylation with MSTFA) to increase volatility.

-

Column: A non-polar column (e.g., HP-5MS).

-

Oven Temperature Program: A suitable temperature gradient, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 5°C/min, and holding for 10 minutes.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Impact (EI).

-

Data Analysis: Identify compounds by comparing their mass spectra and retention indices with libraries such as NIST and Wiley.

4. LC-MS Analysis (for non-volatile and polar compounds):

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis (MS/MS).

-

Data Analysis: Identify compounds based on their accurate mass, isotopic pattern, and fragmentation spectra by searching against metabolite databases or through manual interpretation.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway is a rapidly advancing field. The discovery of PECPS as the entry point into PEC biosynthesis represents a significant leap forward. The subsequent identification of specific cytochrome P450s and O-methyltransferases is beginning to unravel the intricate tailoring steps that lead to the remarkable diversity of chromones in agarwood. However, several knowledge gaps remain. The precise sequence of hydroxylation events leading to this compound, and the enzymes responsible for each step, require further investigation. The regulatory networks, including transcription factors that orchestrate the expression of the biosynthetic genes in response to stress, are also largely unknown.

Future research should focus on:

-

The functional characterization of additional CYPs and other tailoring enzymes from Aquilaria species.

-

The elucidation of the complete, ordered biosynthetic pathway to this compound and other key PECs.

-

The investigation of the transcriptional regulation of the pathway to understand how agarwood formation is induced.

-

The application of synthetic biology and metabolic engineering approaches in microbial or plant systems for the sustainable production of this compound and other valuable agarwood compounds.

A deeper understanding of the this compound biosynthetic pathway will not only satisfy scientific curiosity but also pave the way for innovative applications in the pharmaceutical, fragrance, and biotechnology industries, ensuring the continued legacy of this precious natural product.

References

- 1. Integrated proteomic and metabolomic analyses reveal the salt-induced agarwood formation mechanism of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a diarylpentanoid-producing polyketide synthase revealing an unusual biosynthetic pathway of 2-(2-phe… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Utilizing metabolomics and network analysis to explore the effects of artificial production methods on the chemical composition and activity of agarwood [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temporal characteristics of agarwood formation in Aquilaria sinensis after applying whole-tree agarwood-inducing technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancing cross-organelle coordination to advance plant cytochrome P450 functionality in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a diarylpentanoid-producing polyketide synthase revealing an unusual biosynthetic pathway of 2-(2-phenylethyl)chromones in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromone Derivative Agarotetrol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarotetrol is a naturally occurring chromone derivative that has garnered significant interest within the scientific community.[1][2][3][4][5] It is a key constituent of agarwood, a highly prized resinous heartwood known for its distinctive fragrance and use in traditional medicine.[3][5][6][7] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. The Chinese Pharmacopeia has recognized the importance of this compound by identifying it as a marker for the quality assessment of agarwood, stipulating a minimum content of 0.10%.[6]

Natural Sources of this compound

This compound is exclusively found in the resinous heartwood of trees from the Aquilaria and Gyrinops genera, commonly known as agarwood.[3][6] The formation of agarwood is a pathological response to various forms of stress, including physical injury, microbial invasion, or fungal infection.[6][8][9] Consequently, this compound is not present in healthy, non-resinous wood of these trees.[10][4] Its biosynthesis is intricately linked to the plant's defense mechanisms and is considered an indicator of the early stages of resin formation and cell death in the wood.[10][4]

The primary species known to produce this compound include:

This compound is found in particularly high concentrations within the water-soluble fraction of agarwood extracts.[3][4][5]

Isolation and Purification of this compound

The isolation of this compound from agarwood involves a multi-step process encompassing extraction and chromatographic purification. The following protocols are based on established methodologies described in the scientific literature.

Experimental Protocols

1. Extraction

Two primary methods for the extraction of this compound from agarwood are detailed below:

-

Hot Water Extraction: This method is particularly effective for obtaining a high yield of the water-soluble this compound.

-

Obtain finely powdered, medical-grade agarwood.

-

Suspend the powdered agarwood in distilled water. A common ratio is 1.50 g of powder to 600 mL of water.[12]

-

Heat the suspension in a covered vessel, for example, using an electric decoction apparatus, for approximately 1 hour.[12]

-

After heating, filter the mixture to separate the aqueous extract from the solid wood residue.

-

The resulting aqueous extract can be freeze-dried to obtain a powdered extract for further purification.[10][12]

-

-

Solvent Extraction: This method can be used for a more comprehensive extraction of various compounds, including this compound.

-

Macerate or sonicate a known quantity of powdered agarwood (e.g., 60 mg) in methanol (e.g., 2 mL) for a short duration (e.g., 10 minutes).[10][12]

-

Filter the mixture to separate the methanol extract.

-

For a sequential extraction, the wood residue can be further extracted with solvents of increasing polarity, such as diethyl ether, followed by ethyl acetate, and finally water, to isolate different classes of compounds.[10][12]

-

2. Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is the most effective method for the purification of this compound from the crude extract.

-

Preparative HPLC:

-

Dissolve the freeze-dried extract (from hot water extraction) or the concentrated solvent extract in a suitable solvent, such as 20% methanol.[10][12]

-

Filter the solution to remove any particulate matter.

-

Inject the filtered solution into a preparative HPLC system equipped with a C18 column.[10][12][13]

-

Elute the column with a methanol-water gradient. A typical gradient might start from 20% methanol and increase to 30% methanol over 120 minutes.[10][12]

-

Collect the fractions corresponding to the peak of this compound. The identity and purity of the isolated compound should be confirmed by analytical techniques such as NMR and mass spectrometry.[10][12]

-

3. Detection by Thin-Layer Chromatography (TLC)

TLC can be used as a rapid method to detect the presence of this compound in extracts.

-

Spot the agarwood extract onto a TLC plate.

-

Develop the plate in an appropriate solvent system.

-

This compound typically exhibits an Rf value of approximately 0.46.[10][12]

Quantitative Data

The following tables summarize key quantitative data related to the isolation and characterization of this compound.

Table 1: Extraction and Purification Yields

| Starting Material | Extraction Method | Initial Mass | Final Extract/Compound | Yield | Reference |

| Medical-Grade Agarwood | Hot Water Decoction | 1.50 g | Total Extract | 63.17 mg | [10][12] |

| Medical-Grade Agarwood Extract | Hot Water Decoction | 63.17 mg | This compound | 805.4 µg | [10][12] |

| Freeze-Dried Hot Water Extract | HPLC Fractionation | 61.52 mg | Purified this compound | 17.36 mg | [10][12] |

Table 2: Chromatographic and Spectroscopic Data

| Parameter | Value | Reference |

| HPLC Column | 5C18MS-II (Cosmosil, Nacalai Tesque Inc.) | [10][12] |

| HPLC Mobile Phase | Methanol-Water Gradient | [10][12][13] |

| HPLC Detection Wavelength | 254 nm | [10][12][13] |

| TLC Rf Value | 0.46 | [10][12] |

| Structural Elucidation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | [10][12] |

Biological Significance and Signaling

The primary and most well-documented role of this compound is its function as a precursor to the characteristic aroma of agarwood.[4][13][14] Upon heating, this compound undergoes thermal degradation to produce a variety of low molecular weight aromatic compounds, most notably benzylacetone.[10][4][13][14] These volatile compounds are responsible for the rich and complex fragrance for which agarwood is renowned.

While the broader class of 2-(2-phenylethyl)chromone derivatives, to which this compound belongs, has been reported to possess a range of biological activities—including antioxidant, antimicrobial, neuroprotective, and anti-inflammatory properties—specific pharmacological activities for this compound itself are not yet well-established.[3] One study has indicated that this compound does not exhibit inhibitory activity against phosphodiesterase (PDE) 3A.[1] The biosynthetic pathway leading to the formation of this compound in Aquilaria species is also an area of ongoing research and is not yet fully elucidated.[9]

Visualizations

Caption: Logical workflow of Agarwood formation leading to the presence of this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. traditionalmedicines.org [traditionalmedicines.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Profiles of Cultivated Agarwood Induced by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The First Report on Agarwood Formation of Aquilaria sinensis (Lour.) Spreng Induced by Fusarium equiseti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. This compound | C17H18O6 | CID 13606036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. This compound: a source compound for low molecular weight aromatic compounds from agarwood heating - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Agarotetrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarotetrol, a naturally occurring 2-(2-phenylethyl)chromone derivative isolated from the resinous heartwood of Aquilaria species (agarwood), is a key biomarker for the quality assessment of this traditional medicine. While extensive research has been conducted on the therapeutic properties of agarwood extracts, the specific pharmacological profile of isolated this compound is an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, drawing from available preclinical data. It covers its known mechanism of action, pharmacokinetic insights from studies on related compounds, and the broader therapeutic context provided by the bioactivity of agarwood. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic potential and the existing knowledge gaps in this compound research.

Introduction

Agarwood, the fragrant resinous wood of the Aquilaria tree, has a long history of use in traditional medicine across Asia for its sedative, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a significant, water-soluble chromone derivative found in agarwood and is recognized as a chemical marker for its quality, with the Chinese Pharmacopeia stipulating a content of no less than 0.10%.[1][3] Chemically, this compound is known to be a precursor to some of the aromatic compounds responsible for the characteristic scent of heated agarwood, which is associated with its therapeutic effects.[4][5] This guide synthesizes the current pharmacological data on this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways implicated in its activity.

Mechanism of Action and Pharmacodynamics

Direct molecular targets of isolated this compound have not been extensively characterized. However, its pharmacodynamic effects, particularly its contribution to the sedative properties of agarwood, are understood to be indirect, mediated through its thermal degradation product, benzylacetone.

Upon heating, this compound decomposes to yield low molecular weight aromatic compounds, including benzylacetone.[4][5] Inhalation of benzylacetone has been shown to have a potent sedative effect in murine models by significantly reducing locomotor activity.[6][7] The proposed mechanism involves the modulation of central nervous system pathways, though the specific receptors or channels have yet to be fully elucidated.

While this compound itself has shown no significant inhibitory activity against phosphodiesterase (PDE) 3A (IC50 > 100 μM), some of its derivatives have demonstrated moderate PDE3A inhibitory activity, suggesting that the chromone scaffold may be a valuable starting point for the development of novel PDE inhibitors.[6][8]

The broader pharmacological activities of agarwood extracts, which contain this compound, include anti-inflammatory, antioxidant, antibacterial, and antitumor effects.[2][9] However, the precise contribution of this compound to these activities remains to be determined through studies on the isolated compound.

Signaling and Metabolic Pathways

The primary described pathway involving this compound is its thermal degradation to benzylacetone, which then exerts sedative effects.

Pharmacokinetics

Comprehensive pharmacokinetic data for pure, isolated this compound is currently limited. However, a study investigating the pharmacokinetic profile of an orally administered agarwood ethanol extract in rats provides valuable insights into the behavior of six major 2-(2-phenylethyl)chromones, including this compound.

Data from Oral Administration of Agarwood Ethanol Extract in Rats

The following table summarizes the key pharmacokinetic parameters for this compound and related chromones from this study. It is important to note that these values reflect the behavior of the compounds within a complex extract and may be subject to matrix effects and interactions with other constituents.

| Compound | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | t1/2 (h) |

| This compound | 0.33 ± 0.18 | 15.63 ± 4.27 | 25.81 ± 6.93 | 28.04 ± 7.12 | 2.86 ± 1.21 |

| Isothis compound | 0.33 ± 0.18 | 12.87 ± 3.51 | 21.45 ± 5.79 | 23.68 ± 6.03 | 3.12 ± 1.35 |

Data are presented as mean ± standard deviation.

Experimental Protocol: Pharmacokinetic Study

-

Animal Model: Sprague-Dawley rats.

-

Administration: Oral gavage of agarwood ethanol extract.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of the six 2-(2-phenylethyl)chromones were determined using a validated Ultra-High Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[10]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Toxicology and Safety

There is a significant lack of dedicated toxicological studies on isolated this compound. While agarwood plant materials are generally considered safe at the doses tested in traditional use, the safety of its smoke and purified constituents requires further investigation.[3] The absence of comprehensive safety data is a critical gap that needs to be addressed before considering this compound for further therapeutic development.

Broader Biological Activities of Related Compounds

While quantitative data for pure this compound is sparse, studies on agarwood extracts and other constituent compounds provide a broader context for its potential therapeutic applications.

| Activity | Compound/Extract | Assay | Results |

| Anti-inflammatory | Sesquiterpenes from agarwood | Inhibition of nitric oxide (NO) in LPS-induced RAW264.7 cells | IC50 values ranging from 5.46 to 14.07 μM |

| Anticancer | Agarwood essential oil | Cytotoxicity against MCF-7 breast cancer cells (SRB assay) | IC50 = 900 μg/mL |

Conclusion and Future Directions

This compound is a key bioactive constituent of agarwood with a defined role as a quality marker and a precursor to the sedative compound benzylacetone. Pharmacokinetic studies on agarwood extracts have provided initial insights into its systemic exposure, though data on the pure compound is needed. The broader anti-inflammatory, antioxidant, and anticancer activities of agarwood extracts suggest that this compound may possess a wider range of pharmacological effects than currently documented.

Key Knowledge Gaps and Future Research:

-

Identification of Direct Molecular Targets: Elucidating the direct molecular targets of this compound is crucial to understanding its intrinsic pharmacological activity.

-

Quantitative Bioactivity Studies: In vitro and in vivo studies are required to quantify the anti-inflammatory, antioxidant, neuroprotective, and anticancer effects of pure this compound.

-

Comprehensive Pharmacokinetics: The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of isolated this compound needs to be determined to understand its bioavailability and disposition.

-

Toxicology and Safety Assessment: Rigorous toxicological studies are essential to establish a safety profile for this compound.

Addressing these research gaps will be pivotal in unlocking the full therapeutic potential of this compound and advancing its development from a traditional medicine marker to a modern therapeutic agent.

References

- 1. Sedative effects of inhaled benzylacetone and structural features contributing to its activity. | Semantic Scholar [semanticscholar.org]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Sedative effects of inhaled benzylacetone and structural features contributing to its activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sedative Effects of Inhaled Benzylacetone and Structural Features Contributing to Its Activity [jstage.jst.go.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic studies of six major 2-(2-phenylethyl) chromones in rat plasma using ultra high performance liquid chromatography with tandem mass spectrometry after oral administration of agarwood ethanol extract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Agarotetrol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The detailed molecular mechanism of action of Agarotetrol in a therapeutic context is an emerging area of research. A key study titled "this compound alleviates reflux esophagitis by regulating autophagy through the METTL14/FOXO3a pathway" is anticipated but not yet publicly available in its full form. This guide, therefore, synthesizes the currently available data on this compound and presents a hypothesized mechanism of action based on the direction of current research.

Introduction to this compound

This compound is a chromone derivative isolated from the resinous heartwood of Aquilaria species, commonly known as agarwood.[1][2][3] Its presence is closely associated with the plant's natural defense response to injury and subsequent cell death.[2][4][5] While traditionally used as a quality marker for agarwood, recent scientific interest has shifted towards its potential pharmacological activities.

Quantitative Data Summary

The available quantitative data for this compound is currently limited and primarily focuses on its concentration in its natural source and its activity in broad pharmacological screens.

| Parameter | Value | Source/Context |

| IC50 vs. Phosphodiesterase (PDE) 3A | >100 µM | Demonstrates no significant inhibitory activity against this enzyme.[1] |

| Concentration in Chinese Eaglewood | 0.016 to 0.104 mg/g | Indicates the natural abundance of this compound in the raw material.[6] |

| Yield from Medical-Grade Agarwood | 805.4 µg from 1.50 g | Represents the amount of this compound extracted from a decoction of high-quality agarwood.[2] |

Established Experimental Protocols

The experimental methodologies reported in the literature for this compound are predominantly analytical. These protocols are crucial for the identification, quantification, and quality control of the compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the standard method for the quantitative analysis of this compound in agarwood extracts.[2][6][7]

-

Sample Preparation: Powdered agarwood samples are extracted with a suitable solvent, such as methanol or aqueous methanol. Decoctions can also be directly analyzed after appropriate dilution and filtration.

-

Stationary Phase: A C18 reversed-phase column is typically used (e.g., 5C18MS-II).[7]

-

Mobile Phase: A gradient elution with a mixture of methanol and water is commonly employed. For example, a gradient from 20% to 30% methanol over 120 minutes has been reported.[7]

-

Detection: UV detection at 254 nm is used to identify and quantify the this compound peak.[7]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a purified this compound standard.

Thin-Layer Chromatography (TLC) for Detection

A simple and rapid TLC method has been developed for the qualitative detection of this compound.[2][3] This method is particularly useful for the rapid quality assessment of agarwood.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

When this compound is heated, it decomposes into low molecular weight aromatic compounds, such as benzylacetone, which contribute to the characteristic fragrance of agarwood and may possess sedative properties.[8] Solid-phase microextraction (SPME) coupled with GC-MS is used to analyze these volatile compounds in the headspace of heated this compound samples.[8]

Hypothesized Mechanism of Action in Reflux Esophagitis

Based on the title of a forthcoming study, "this compound alleviates reflux esophagitis by regulating autophagy through the METTL14/FOXO3a pathway," a potential mechanism of action can be proposed. This hypothesized pathway integrates the known functions of METTL14, FOXO3a, and autophagy in the context of inflammation and tissue damage, which are hallmarks of reflux esophagitis.

Pathophysiological Context: Reflux Esophagitis

Gastroesophageal reflux disease (GERD) can lead to reflux esophagitis, a condition characterized by inflammation and injury to the esophageal mucosa.[9][10] This is primarily caused by the reflux of gastric acid and other stomach contents, which triggers an inflammatory cascade, leading to tissue damage.[10][11][12] Autophagy, a cellular process for degrading and recycling damaged components, is known to play a critical role in maintaining cellular homeostasis and regulating inflammation.

The METTL14/FOXO3a Signaling Axis

-

METTL14: This enzyme is an N6-methyladenosine (m6A) RNA methyltransferase. By adding methyl groups to messenger RNA (mRNA), METTL14 can influence the stability, translation, and overall fate of its target transcripts.[3][13]

-

FOXO3a: A member of the forkhead box O (FOXO) family of transcription factors, FOXO3a is a key regulator of genes involved in stress resistance, apoptosis, and autophagy.[4][7][8][14] Specifically, FOXO3a can translocate to the nucleus and activate the transcription of several autophagy-related genes (Atgs).[4][8]

-

The Axis: The METTL14-m6A-FOXO3a axis has been identified as a regulatory pathway in other inflammatory and disease contexts.[3][13] It is plausible that METTL14 modulates the stability or translation of FOXO3a mRNA, thereby controlling the levels of FOXO3a protein available to initiate autophagy.

Proposed Model of this compound Action

It is hypothesized that in the inflammatory environment of reflux esophagitis, the METTL14/FOXO3a pathway may be dysregulated, leading to insufficient autophagy and persistent inflammation. This compound may act as a modulator of this pathway.

Below is a diagram illustrating the hypothesized signaling pathway.

Caption: Hypothesized signaling pathway for the action of this compound in reflux esophagitis.

This model suggests that this compound may influence the activity of the m6A methyltransferase METTL14. This modulation could, in turn, affect the stability and translation of FOXO3a mRNA, leading to an increase in FOXO3a protein levels. Elevated FOXO3a would then promote the expression of autophagy-related genes, enhancing the autophagic process. By upregulating autophagy, this compound could help to clear damaged cellular components and reduce the inflammatory response in the esophageal mucosa, thereby alleviating the symptoms and pathology of reflux esophagitis.

Future Directions

The elucidation of the precise mechanism of action of this compound is a promising area for future research. Key next steps will involve:

-

Confirmation of the METTL14/FOXO3a Pathway: Experimental validation of this compound's effect on this pathway in relevant in vitro and in vivo models of reflux esophagitis.

-

Quantitative Pharmacological Studies: Determination of the potency and efficacy of this compound on its molecular targets (e.g., IC50 for METTL14 modulation, dose-response curves for autophagy induction).

-

Drug Development: Investigation of this compound as a potential therapeutic lead for GERD and other inflammatory diseases.

This technical guide provides a summary of the current knowledge on this compound and a forward-looking perspective on its potential mechanism of action. As new research becomes available, our understanding of this intriguing natural compound will undoubtedly expand.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. RNA m6A methylation regulates sorafenib resistance in liver cancer through FOXO3‐mediated autophagy | The EMBO Journal [link.springer.com]

- 4. Critical Role of FoxO3a in Alcohol-Induced Autophagy and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The antagonistic effect of FTO on METTL14 promotes AKT3 m6A demethylation and the progression of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro study of the role of FOXO transcription factors in regulating cigarette smoke extract-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Critical role of FoxO3a in alcohol-induced autophagy and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Management of gastroesophageal reflux disease in adults: a pharmacist’s perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Products in the Management of Gastroesophageal Reflux Disease: Mechanisms, Efficacy, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Management of Gastro-Esophageal Reflux Disease: An Update of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FOXO3a Provides a Quickstep from Autophagy Inhibition to Apoptosis in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Agarotetrol in the Olfactory Profile of Agarwood: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of agarotetrol, a key chromone derivative, and its pivotal role in the formation of the characteristic fragrance of agarwood. This document is intended for researchers, scientists, and professionals in the field of drug development and natural products chemistry. It synthesizes current scientific understanding of this compound's biosynthesis, its contribution to the aromatic properties of agarwood, and the experimental methodologies used for its study.

Introduction: The Enigmatic Aroma of Agarwood

Agarwood, a resinous heartwood produced by Aquilaria species in response to injury or infection, is highly valued for its complex and rich fragrance, which is released upon heating.[1] The aroma is a complex mixture of volatile and semi-volatile organic compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones (PECs).[2][3] While sesquiterpenes contribute to the woody and balsamic notes, the characteristic sweet, deep, and long-lasting fragrance is largely attributed to the thermal degradation of non-volatile PECs into lower molecular weight aromatic compounds (LACs).[2][4] Among the numerous PECs identified in agarwood, this compound stands out as a significant precursor to these fragrant LACs.[2][5]

This compound is a highly oxygenated chromone derivative that is not inherently volatile or fragrant.[4] Its importance lies in its thermal transformation into aromatic compounds like benzylacetone, which is known for its sweet, floral, and balsamic scent and has been shown to have sedative effects.[2][3] The presence and concentration of this compound are considered indicators of agarwood quality.[4][6][7]

The Biosynthesis of this compound: A Stress-Induced Cascade

The formation of this compound is an integral part of the plant's defense mechanism, triggered by biotic or abiotic stress.[3][8] This process involves a complex signaling cascade that leads to the biosynthesis of various secondary metabolites, including PECs.

Stress-Induced Signaling Pathways

External stimuli, such as mechanical wounding, insect attack, or microbial infection, initiate a series of signaling events within the Aquilaria tree.[8][9] Key signaling molecules and pathways involved include:

-

Jasmonic Acid (JA) Signaling: Jasmonic acid and its methyl ester (MeJA) are crucial signaling molecules in plant defense responses.[10][11] Stress triggers the JA signaling pathway, which in turn upregulates the expression of genes encoding enzymes involved in the biosynthesis of secondary metabolites, including those required for PEC formation.[8][10]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: The MAPK signaling pathway is a highly conserved signaling mechanism in eukaryotes that transduces extracellular signals into cellular responses.[8][9] In Aquilaria, the MAPK cascade is activated by wound-induced signals and is believed to phosphorylate downstream transcription factors that regulate the expression of genes involved in the biosynthesis of agarwood constituents.[8][9]

dot

Hypothetical Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound is still under investigation, but a hypothetical route has been proposed based on the identified enzymes and intermediates in PEC biosynthesis.[2][12][13] this compound is classified as an agarotetrolchromone (ATC-type) PEC.[2][4]

The key steps are believed to be:

-

Formation of the Diarylpentanoid Scaffold: A pivotal enzyme, 2-(2-phenylethyl)chromone precursor synthase (PECPS), a type of polyketide synthase (PKS), catalyzes the formation of a C6-C5-C6 diarylpentanoid scaffold.[5][14][15] This reaction involves the condensation of precursors like 4-hydroxyphenylpropionyl-CoA, benzoyl-CoA, and malonyl-CoA.[5]

-

Cyclization to the Chromone Backbone: The diarylpentanoid precursor undergoes cyclization to form the fundamental 2-(2-phenylethyl)chromone backbone. Several type III PKSs isolated from Aquilaria sinensis, such as AsPKS3, AsPKS4, and AsPKS5, are implicated in this step.[8]

-

Hydroxylation and Other Modifications: The chromone backbone is then subjected to a series of post-PKS modifications, primarily hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).[2][12] The enzyme AsCYP82G1 has been identified as a chromone hydroxylase responsible for the critical hydroxylation at the C-6 position.[12][16] It is hypothesized that a series of hydroxylation events at positions C-5, C-7, and C-8, and subsequent reduction, lead to the formation of the tetrahydroxylated structure of this compound. O-methyltransferases (OMTs) may also be involved in the biosynthesis of other PECs.[2]

dot

This compound's Contribution to Agarwood Fragrance

As previously stated, this compound itself is non-volatile.[4] Its role in the fragrance of agarwood is realized upon heating, a process that mimics the traditional use of agarwood as incense.[2] Thermal degradation of this compound leads to the formation of various low molecular weight aromatic compounds (LACs).[2][5]

A key product of this thermal degradation is benzylacetone .[2][4] Studies have shown that heating purified this compound generates benzylacetone and other LACs, confirming its role as a primary source of these fragrant compounds.[2][5]

Table 1: Quantitative Data on this compound and its Thermal Degradation Products

| Compound | Presence in Unheated Agarwood | Presence in Heated Agarwood Vapor | Precursor | Reference(s) |

| This compound | Present | Absent | - | [2],[4] |

| Benzylacetone | Absent | Present | This compound | [2],[5],[4] |

| Other LACs | Absent | Present | This compound | [2],[5] |

Experimental Protocols

The study of this compound and its role in agarwood fragrance involves a combination of analytical techniques to isolate, identify, and quantify the relevant compounds.

Extraction and Isolation of this compound

A common method for the extraction and isolation of this compound from agarwood involves the following steps:

-

Sample Preparation: Powdered agarwood is subjected to a hot water extraction.[2][4]

-

Fractionation: The hot water extract is then fractionated using techniques like column chromatography.[4]

-

Purification: Final purification of this compound is typically achieved through High-Performance Liquid Chromatography (HPLC).[2][4]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in agarwood extracts.

-

Instrumentation: An HPLC system equipped with a UV detector is used.[4][17]

-

Column: A C18 reversed-phase column is commonly employed.[4][17]

-

Mobile Phase: A gradient of methanol and water is typically used for elution.[4]

-

Detection: this compound is detected by its UV absorbance, usually at 254 nm.[4]

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of purified this compound.[17]

Table 2: Representative HPLC Parameters for this compound Quantification

| Parameter | Value | Reference(s) |

| Column | Cosmosil 5C18MS-II (4.6 mm I.D. × 250 mm) | [4] |

| Mobile Phase | Gradient: 20% MeOH (0 min) → 30% MeOH (60 min) → 45% MeOH (80 min) → 64% MeOH (140 min) | [4] |

| Flow Rate | 1.0 mL/min | [4] |

| Detection | UV at 254 nm | [4] |

| Injection Volume | 10 µL | [4] |

Analysis of Volatile Fragrance Compounds by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying the volatile aromatic compounds produced from the heating of agarwood and this compound.

-

Sample Introduction: Headspace solid-phase microextraction (HS-SPME) is often used to capture the volatile compounds released upon heating.[2][5]

-

Instrumentation: A GC system coupled to a Mass Spectrometer.[2][18]

-

Column: A capillary column, such as a DB-WAX or HP-5MS, is used for separation.[4]

-

Carrier Gas: Helium is the typical carrier gas.[4]

-

Temperature Program: A programmed temperature gradient is used to elute the compounds based on their boiling points.[4]

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in databases like the National Institute of Standards and Technology (NIST) library.[4]

dot

Conclusion and Future Perspectives

This compound is a non-volatile chromone derivative that plays a critical role in the formation of the characteristic fragrance of heated agarwood. Its biosynthesis is initiated by stress-induced signaling pathways, leading to the production of the 2-(2-phenylethyl)chromone backbone, which is then modified to form this compound. Upon heating, this compound thermally degrades to produce key fragrant compounds, most notably benzylacetone.

While significant progress has been made in understanding the role of this compound, further research is needed to fully elucidate its biosynthetic pathway, including the identification and characterization of all the enzymes involved. A deeper understanding of these processes will be invaluable for the development of sustainable methods for agarwood production, the quality control of agarwood products, and the potential synthesis of novel fragrance compounds for various applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. bioremake.com [bioremake.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative transcriptome analysis reveals the differences in wound-induced agarwood formation between Chi-Nan and ordinary germplasm of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. traditionalmedicines.org [traditionalmedicines.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptome Sequencing of Chemically Induced Aquilaria sinensis to Identify Genes Related to Agarwood Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6-Hydroxy-2-(2-Phenylethyl)chromone in Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 18. researchgate.net [researchgate.net]

In Vitro Bioactivity of Agarotetrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarotetrol, a tetrahydro-2-(2-phenylethyl)chromone derivative, is a characteristic and significant bioactive constituent of agarwood, the resinous heartwood of Aquilaria species.[1][2] Traditionally used in various medicinal systems for its purported therapeutic properties, recent scientific interest has focused on elucidating the specific pharmacological activities of its isolated compounds.[3][4] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, cytotoxic, and neuroprotective potential. The guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and a summary of available quantitative data to facilitate further investigation into the therapeutic applications of this compound. While research on isolated this compound is emerging, much of the current understanding is derived from studies on agarwood extracts rich in this and related chromone derivatives.[5][6]

Data Presentation: Quantitative Bioactivity

The following tables summarize the available quantitative data for the in vitro bioactivity of this compound and related 2-(2-phenylethyl)chromone derivatives. It is important to note that specific bioactivity data for isolated this compound is limited in publicly available literature. The data presented for related compounds from agarwood provides a strong indication of the potential bioactivities of this compound.

| Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity | |||

| Bioassay | Test Substance | Cell Line/Enzyme | IC50 Value |

| Nitric Oxide (NO) Production Inhibition | 2-(2-phenylethyl)chromone derivatives | RAW 264.7 macrophages | 1.6–7.3 μM[3] |

| Nitric Oxide (NO) Production Inhibition | 5,6,7,8-tetrahydro-2-(2-phenylethyl) chromones | RAW 264.7 macrophages | 3.46 μM (for Compound 2)[6][7] |

| Phosphodiesterase (PDE) 3A Inhibition | This compound | PDE3A | >100 μM[8] |

| Table 2: Cytotoxic Activity | |||

| Bioassay | Test Substance | Cell Line | IC50/LC50 Value |

| Brine Shrimp Lethality Test | Agarwood Essential Oil | Artemia salina | 54.05 - 111.35 μg/mL[9] |

| MTT Assay | Agarwood Essential Oil | B16F10 (Melanoma) | 48.9 ± 3.1 μg/mL[9] |

| MTT Assay | Agarwood Essential Oil | HepG2 (Hepatoma) | 56.2 ± 3.9 μg/mL[9] |

| MTT Assay | Agarwood Essential Oil | MDA-MB-231 (Breast Cancer) | 61.3 ± 3.2 μg/mL[9] |

| Cytotoxicity Assay | 2-(2-phenylethyl)chromone derivatives | K562, BEL-7402, SGC-7901 | 5.76 - 20.1 μM[5] |

Note: Data for Agarwood Essential Oil is included to provide context for the potential cytotoxicity of its constituents, including chromone derivatives. The specific contribution of this compound to this activity requires further investigation.

| Table 3: Antioxidant and Neuroprotective Activity | |||

| Bioassay | Test Substance | Method | IC50/EC50 Value |

| ABTS Radical Scavenging | Agarwood Leaves Extracts | ABTS Assay | IC50 of 66.33 µg/mL for ethanol extract[10] |

Note: Quantitative data for the direct antioxidant and neuroprotective activity of isolated this compound is not yet widely available. The data from agarwood extracts suggests potential activity that warrants further investigation of the pure compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable researchers to investigate the bioactivity of this compound.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is designed to assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO2) for standard curve

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 μg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.

-

Griess Reaction:

-

Transfer 50 μL of the cell culture supernatant to a new 96-well plate.

-

Add 50 μL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 μL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell lines (e.g., MDA-MB-231, HepG2, B16F10)

-

Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 μL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate or spectrophotometer cuvettes

Procedure:

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 μL of the DPPH solution to 100 μL of each this compound concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its bioactivity screening.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Caption: General experimental workflow for this compound bioactivity screening.

Conclusion

This compound stands out as a promising bioactive compound from agarwood with significant therapeutic potential, particularly in the realm of anti-inflammatory and cytotoxic applications. The available data, primarily from studies on related chromone derivatives and agarwood extracts, strongly suggests that this compound warrants further in-depth investigation. This technical guide provides the foundational protocols and a summary of the current state of knowledge to empower researchers to systematically evaluate the efficacy and mechanisms of action of purified this compound. Future studies focusing on the isolated compound are crucial to fully unlock its potential for the development of novel therapeutic agents.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. This compound in agarwood: its use in evaluation of agarwood quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology and therapeutic potential of agarwood and agarwood tree leaves in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Therapeutic Potential of Agarwood as an Antimicrobial and Anti-Inflammatory Agent: A Scoping Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Chemical profiling and cytotoxicity screening of agarwood essential oil (Aquilaria sinensis) in brine shrimp nauplii and cancer cell lines | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereochemistry of Agarotetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agarotetrol, a key marker compound for the quality assessment of agarwood, possesses a complex stereochemistry that is crucial for its biological activity and chemical identity. This technical guide provides a comprehensive overview of the stereochemical elucidation of this compound, detailing its absolute configuration, conformational analysis, and the experimental methodologies employed for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone derivative that is a characteristic component of agarwood, the resinous heartwood produced by Aquilaria species.[1] Its presence and concentration are often correlated with the quality of the agarwood.[2] The molecule features four contiguous chiral centers, leading to a complex stereochemical landscape. Understanding the precise three-dimensional arrangement of these centers is paramount for structure-activity relationship studies and for the development of synthetic routes to this and related compounds.

Absolute Configuration

The absolute configuration of this compound has been determined to be (5S, 6R, 7R, 8S) . This was established through a combination of spectroscopic techniques and chemical correlation. The IUPAC name for this compound is (5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one.[3]

Furthermore, enantiomers of this compound have been isolated from agarwood, possessing the opposite (5R, 6S, 7S, 8R) configuration.[4] The absolute configurations of these new enantiomeric compounds were determined using the exciton chirality method.[4]

Conformational Analysis

Detailed analyses of proton nuclear magnetic resonance (¹H-NMR) and 2D-COSY spectra have confirmed that the hexenyl ring moiety of this compound adopts a half-chair conformation .[2] This conformation is crucial for understanding the spatial relationship between the four hydroxyl groups and the phenylethyl side chain, which in turn influences the molecule's interactions with biological targets.

Experimental Protocols

The stereochemical elucidation of this compound has relied on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantification and purification of this compound.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | Cosmosil 5C18MS-II (4.6 mm I.D. × 250 mm) |

| Mobile Phase | Methanol-water gradient |

| 20% MeOH (0 min) → 30% MeOH (60 min) → 45% MeOH (80 min) → 64% MeOH (140 min) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Source:[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Instrumentation for this compound Analysis

| Parameter | Specification |

| Instrument | JEOL JNMECA 500KP Spectrometer |

| Frequency | 500 MHz for ¹H-NMR |

| Spectra Recorded | ¹H-NMR, ¹³C-NMR, 2D-COSY |

Source:[6]

The identification of this compound is typically confirmed by comparing the obtained NMR data with those published in the literature, notably the foundational work by Yoshii et al. (1978) and Shimada et al. (1986).[2][6]

Exciton Chirality Method

The absolute configuration of this compound's enantiomers was determined using the exciton chirality method. This chiroptical technique is based on the through-space interaction of two or more chromophores. The resulting exciton-coupled Cotton effects in the circular dichroism (CD) spectrum are indicative of the absolute stereochemistry of the molecule.

The workflow for this method typically involves:

-

Derivatization: Introduction of suitable chromophores if not already present.

-

CD Spectroscopy: Measurement of the CD spectrum to observe the exciton-coupled Cotton effects.

-

Analysis: Correlation of the sign of the Cotton effects with the spatial orientation of the chromophores to deduce the absolute configuration.

dot

Caption: Workflow for the Exciton Chirality Method.

X-ray Crystallography

While X-ray crystallography provides the most definitive evidence of molecular structure and stereochemistry, to date, the crystal structure of this compound itself has not been reported in publicly available databases. However, single-crystal X-ray diffraction analysis has been successfully applied to elucidate the structures of other novel 2-(2-phenylethyl)chromone derivatives isolated from agarwood.[3] This demonstrates the feasibility of this technique for this class of compounds and suggests that future crystallographic studies on this compound could provide ultimate confirmation of its stereochemical features.

Stereoselective Synthesis

The stereoselective synthesis of the highly oxygenated and stereochemically complex core of this compound presents a significant challenge. While several general methods for the synthesis of the chromone scaffold are well-established, a specific total synthesis of this compound has not been extensively reported in the literature.[7][8] The development of a stereoselective synthetic route would be a significant achievement, enabling the preparation of larger quantities of this compound for biological studies and providing a platform for the synthesis of novel analogs.

dot

Caption: General Synthetic Strategy for Chromones.

Biological Activity and Signaling Pathway